

# Application Notes and Protocols: Mills Reaction for Unsymmetrical Azobenzene Synthesis

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## Compound of Interest

Compound Name: C12H10N2

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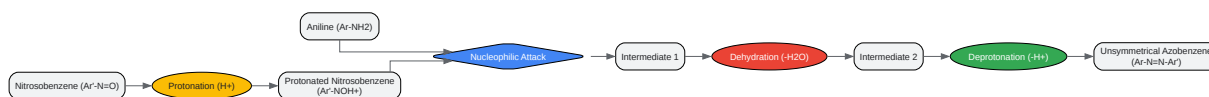
Audience: Researchers, scientists, and drug development professionals.

## Introduction:

The Mills reaction is a classic condensation reaction that provides a versatile and efficient method for the synthesis of unsymmetrical azobenzenes. This reaction involves the coupling of an aniline with a nitrosobenzene derivative, typically in an acidic medium. The synthesis of unsymmetrical azobenzenes is of significant interest due to their wide-ranging applications as molecular switches, photosensitizers in photodynamic therapy, and components of light-controlled drugs.[1][2] Azobenzene-based compounds can undergo reversible trans-cis isomerization upon light irradiation, allowing for spatiotemporal control over biological activity. [2][3] This document provides detailed protocols and data for the synthesis of unsymmetrical azobenzenes using the Mills reaction, with a focus on a continuous flow methodology that enables scalability and high yields.[4][5]

## Reaction Mechanism

The Baeyer-Mills reaction proceeds via a nucleophilic attack of the aniline on the nitrosobenzene in an acidic or basic environment.[4][6] The general mechanism is outlined below:



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Figure 1: Proposed mechanism of the Baeyer-Mills reaction.

## Data Presentation

The following table summarizes the results from a continuous flow synthesis of various unsymmetrical azobenzenes via the Mills reaction. The data highlights the substrate scope and the isolated yields under optimized conditions.<sup>[4]</sup><sup>[7]</sup>

Entry	Aniline Derivative (Reactant 1)	Nitrosobenzene (Reactant 2)	Product	Reaction Time (min)	Temperature (°C)	Yield (%)
1	Aniline	Nitrosobenzene	Azobenzene	50	70	98[4]
2	4-Methylaniline	Nitrosobenzene	4-Methylazobenzene	50	70	>99[4]
3	4-Methoxyaniline	Nitrosobenzene	4-Methoxyazobenzene	50	70	>99[4]
4	4-Fluoroaniline	Nitrosobenzene	4-Fluoroazobenzene	50	70	85[4]
5	4-Chloroaniline	Nitrosobenzene	4-Chloroazobenzene	50	70	68[4]
6	4-Bromoaniline	Nitrosobenzene	4-Bromoazobenzene	50	70	65[4]
7	4-Cyanoaniline	Nitrosobenzene	4-Cyanoazobenzene	50	70	8[4]
8	4-Cyanoaniline	Nitrosobenzene	4-Cyanoazobenzene	50	90	17[5]
9	4-Cyanoaniline	Nitrosobenzene	4-Cyanoazobenzene	50	110	19[5]

Note: The reaction generally proceeds best for electron-rich anilines with electron-poor nitrosobenzenes.<sup>[4][5]</sup> Low yields observed for electron-poor anilines, such as 4-cyanoaniline, can be attributed to their reduced nucleophilicity.<sup>[4][5]</sup> Increasing the reaction temperature can improve yields for these less reactive substrates, but may also lead to the formation of azoxybenzene as a side product.<sup>[4][5]</sup>

## Experimental Protocols

### Protocol 1: General Procedure for Unsymmetrical Azobenzene Synthesis in Continuous Flow

This protocol is adapted from a reported continuous flow synthesis of azobenzenes via the Baeyer-Mills reaction.<sup>[4][5]</sup>

Materials:

- Substituted aniline
- Nitrosobenzene
- Acetic acid (solvent)
- Cyclohexane (for extraction)
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>, anhydrous)

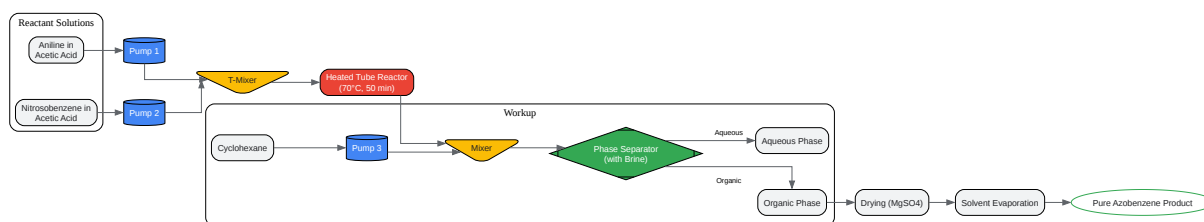
Equipment:

- Continuous flow reactor system (e.g., Vapourtec E-Series) with at least two pumps and a tube reactor
- Phase separator or separating funnel
- Rotary evaporator

Procedure:

- **Solution Preparation:** Prepare separate solutions of the desired aniline and nitrosobenzene in acetic acid at the same concentration (e.g., 0.1 M).
- **System Setup:** Set up the continuous flow system as depicted in the workflow diagram below. The system consists of two pumps to introduce the reactant solutions, a T-mixer, a tube reactor for the reaction to occur, and a setup for workup.
- **Reaction:** Pump the aniline and nitrosobenzene solutions at equal flow rates into the T-mixer. The combined stream then flows through the tube reactor, which is heated to the desired temperature (typically 70 °C). The residence time in the reactor is controlled by the total flow rate and the reactor volume (a typical residence time is 50 minutes).[\[4\]](#)[\[5\]](#)
- **Workup:** After exiting the reactor, the reaction mixture is mixed with cyclohexane pumped by a third pump. This mixture is then directed to a phase separator or collected for manual extraction with brine.
- **Extraction and Drying:** The organic phase is separated, dried over anhydrous  $\text{MgSO}_4$ , and filtered.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** For most electron-rich anilines, the product is obtained in high purity and may not require further purification.[\[4\]](#) In cases where side products like azoxybenzene are formed, purification by flash column chromatography may be necessary.[\[5\]](#)

**Large-Scale Synthesis Example:** For a large-scale synthesis, both the aniline and nitrosobenzene were dissolved in acetic acid and pumped through the flow setup. The reaction was run for 3 days, yielding 72 g of the azobenzene product, which did not require further purification.[\[4\]](#)[\[5\]](#)

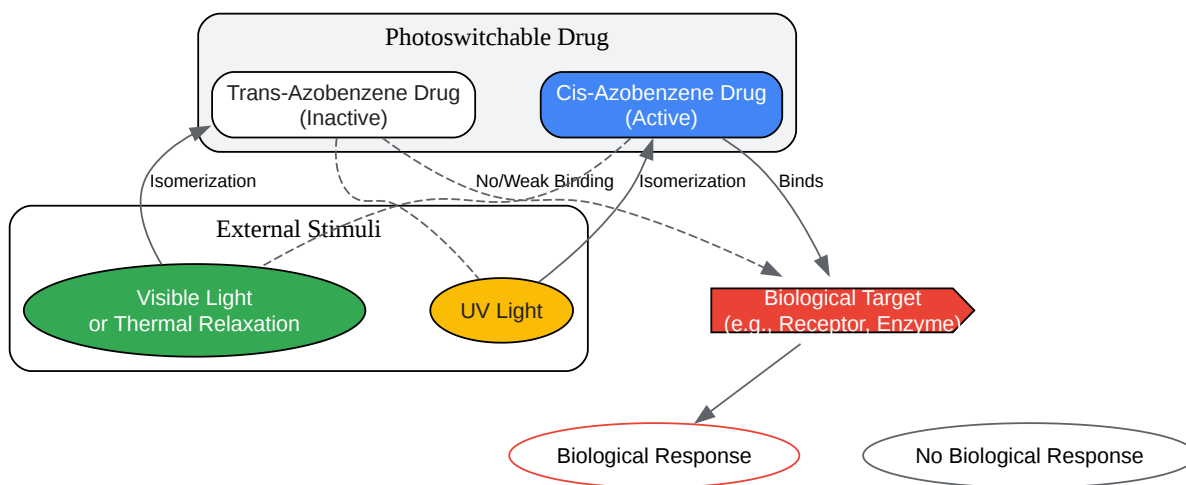


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Figure 2: Experimental workflow for continuous flow synthesis.

## Application in Drug Development: Photoregulation of Biological Activity

Unsymmetrical azobenzenes synthesized via the Mills reaction can be incorporated into biologically active molecules to create photoswitchable drugs. The trans and cis isomers of azobenzene have different shapes and dipole moments, which can lead to differential binding affinities for a biological target.<sup>[2]</sup> This allows for the activation or deactivation of a drug's effect using light.



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Figure 3: Photoregulation of a biological target by an azobenzene-containing drug.

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